3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate
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Overview
Description
3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate is a complex organic compound that belongs to the class of benzothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate typically involves multi-step organic reactions. One common method includes the acylation of 2-benzyl-1,1-dioxido-2H-1,2-benzothiazine with benzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with acetic anhydride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce benzyl derivatives .
Scientific Research Applications
3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. Additionally, it can intercalate into DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate
- 3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate
- N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)benzamide
Uniqueness
3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H19NO5S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(3-benzoyl-2-benzyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) acetate |
InChI |
InChI=1S/C24H19NO5S/c1-17(26)30-24-20-14-8-9-15-21(20)31(28,29)25(16-18-10-4-2-5-11-18)22(24)23(27)19-12-6-3-7-13-19/h2-15H,16H2,1H3 |
InChI Key |
ZXJUYYVXWSPYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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